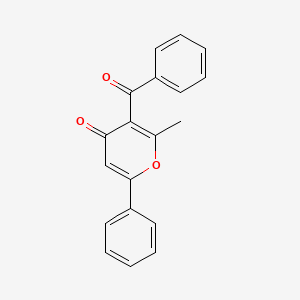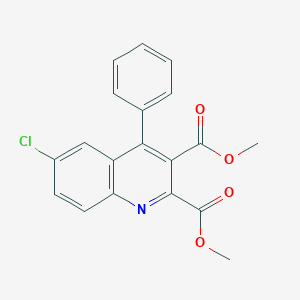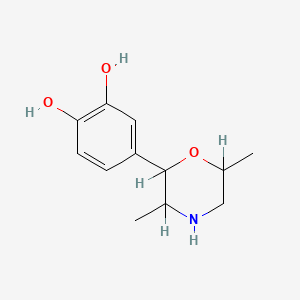![molecular formula C20H42NO4P B3044774 2-[Bis(3-methylbutoxy)phosphoryl]-N,N-dibutylacetamide CAS No. 100419-57-6](/img/structure/B3044774.png)
2-[Bis(3-methylbutoxy)phosphoryl]-N,N-dibutylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[Bis(3-methylbutoxy)phosphoryl]-N,N-dibutylacetamide is a chemical compound with the molecular formula C20H42NO4P and a molecular weight of 391.526 g/mol . This compound is known for its unique structure, which includes a phosphoryl group and multiple butoxy and butyl groups. It has various applications in scientific research and industry.
Vorbereitungsmethoden
The synthesis of 2-[Bis(3-methylbutoxy)phosphoryl]-N,N-dibutylacetamide involves several steps. The primary synthetic route includes the reaction of dibutylamine with 2-chloro-N,N-dibutylacetamide in the presence of a base, followed by the addition of 3-methylbutanol and a phosphorylating agent . The reaction conditions typically involve moderate temperatures and inert atmosphere to prevent oxidation.
Industrial production methods may involve continuous flow processes to ensure consistent quality and yield. These methods often use automated systems to control reaction parameters precisely.
Analyse Chemischer Reaktionen
2-[Bis(3-methylbutoxy)phosphoryl]-N,N-dibutylacetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of phosphoryl oxides.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine oxide.
Substitution: The butoxy groups can be substituted with other alkoxy groups using appropriate reagents.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2-[Bis(3-methylbutoxy)phosphoryl]-N,N-dibutylacetamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphoryl-containing compounds.
Biology: This compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-[Bis(3-methylbutoxy)phosphoryl]-N,N-dibutylacetamide involves its interaction with molecular targets such as enzymes and receptors. The phosphoryl group can form hydrogen bonds and electrostatic interactions with active sites, modulating the activity of these targets. The butoxy and butyl groups contribute to the compound’s lipophilicity, affecting its distribution within biological systems .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-[Bis(3-methylbutoxy)phosphoryl]-N,N-dibutylacetamide include:
2-[Bis(2-methylbutoxy)phosphoryl]-N,N-dibutylacetamide: This compound has a similar structure but with different alkoxy groups.
2-[Bis(3-ethylbutoxy)phosphoryl]-N,N-dibutylacetamide: Another analog with variations in the alkoxy groups.
The uniqueness of this compound lies in its specific combination of butoxy and butyl groups, which confer distinct chemical and physical properties .
Eigenschaften
CAS-Nummer |
100419-57-6 |
|---|---|
Molekularformel |
C20H42NO4P |
Molekulargewicht |
391.5 g/mol |
IUPAC-Name |
2-[bis(3-methylbutoxy)phosphoryl]-N,N-dibutylacetamide |
InChI |
InChI=1S/C20H42NO4P/c1-7-9-13-21(14-10-8-2)20(22)17-26(23,24-15-11-18(3)4)25-16-12-19(5)6/h18-19H,7-17H2,1-6H3 |
InChI-Schlüssel |
JSUAPLJGSICKTO-UHFFFAOYSA-N |
SMILES |
CCCCN(CCCC)C(=O)CP(=O)(OCCC(C)C)OCCC(C)C |
Kanonische SMILES |
CCCCN(CCCC)C(=O)CP(=O)(OCCC(C)C)OCCC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


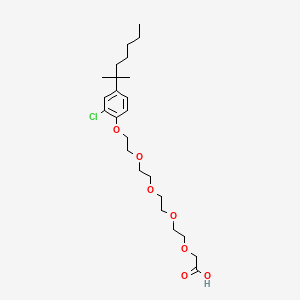
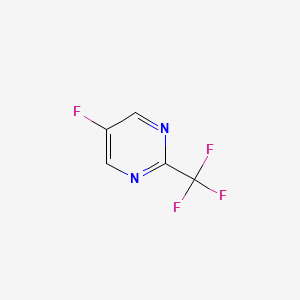
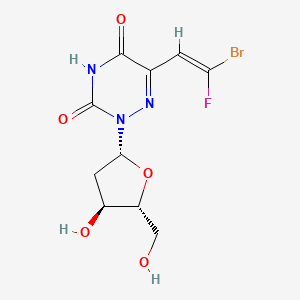
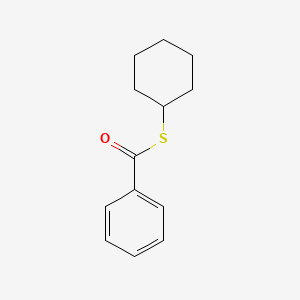
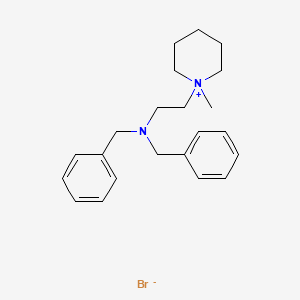
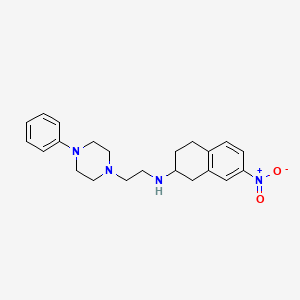
![Bicyclo[3.3.1]nonan-3-ol](/img/structure/B3044699.png)

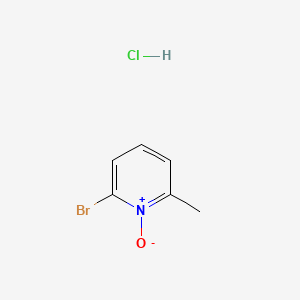
![Acetamide, N-[1-(phenylmethyl)propyl]-](/img/structure/B3044710.png)
